7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the oxazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, a methyl-substituted phenyl group, and an oxazolo[4,5-d]pyrimidine core.
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is adenosine kinase (ADK) . ADK is a key enzyme in the regulation of adenosine concentrations in cells, playing a critical role in cellular metabolism and signaling pathways .
Mode of Action
This compound interacts with its target, ADK, by binding to it . This interaction effectively suppresses the activity of ADK, altering its normal function .
Biochemical Pathways
The suppression of ADK by this compound affects the adenosine metabolic pathway . This can lead to an increase in adenosine concentrations, which can have downstream effects on various cellular processes, including energy metabolism and signal transduction .
Result of Action
The result of the action of this compound is the inhibition of ADK, leading to altered adenosine concentrations within cells . This can have various molecular and cellular effects, potentially including anti-cancer activity, as suggested by the compound’s observed activity against breast cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates to form thioureas. These intermediates undergo S-methylation followed by cyclization and aromatic substitution after treatment with ammonia in methanol . The reaction conditions often require the use of catalysts such as iodine and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolopyrimidine core.
Substitution: The chloro and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolo[5,4-d]pyrimidine: Similar in structure but lacks the chloro and methyl substitutions.
1,3-Oxazolo[4,5-d]pyrimidine derivatives: These compounds share the oxazolopyrimidine core but differ in their substituents.
Uniqueness
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine stands out due to its specific substitutions, which contribute to its unique chemical properties and biological activities. The presence of the chloro and methyl groups enhances its potential as an anticancer agent by improving its binding affinity to molecular targets .
Properties
IUPAC Name |
7-chloro-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-11-7-9-12(10-8-11)16-20-15(19)14-17(21-16)22-18(23-14)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJSLQTDVEZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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